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Compound of Interest |

Compound Name: Famprofazone-d3
CAS No.: 1346601-05-5
Cat. No.: B583743
. J

Differentiation of Medicolegal Ingestion from lllicit Methamphetamine Abuse

Introduction & Scientific Context

Famprofazone is a pyrazolone derivative with analgesic and antipyretic properties, historically
found in multi-ingredient formulations (e.g., Gewodin). It is a metabolic precursor that
undergoes N-dealkylation in the human body to form methamphetamine and amphetamine.

This metabolic pathway creates a critical forensic challenge: a patient legally taking
Famprofazone may test positive for illicit methamphetamine.[1][2] To rule out abuse, forensic
laboratories must detect the parent molecule (Famprofazone), which is not present in illicit
methamphetamine users.

Why Famprofazone-d3? Quantitative analysis of the parent drug requires high precision to
distinguish trace levels (post-metabolism) from background noise. Famprofazone-d3
(deuterated analog) is the gold-standard Internal Standard because:

» Retention Time Locking: It co-elutes with the analyte, experiencing the exact same matrix
suppression/enhancement effects at the ion source.

» Extraction Recovery: It compensates for variability in Liquid-Liquid Extraction (LLE)
efficiency, particularly in complex matrices like postmortem bone marrow or lipid-rich plasma.
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Chemical Identity & Properties

Property Analyte: Famprofazone

Internal Standard:
Famprofazone-d3

CAS Number 22881-35-2 N/A (Labeled Analog)

Molecular Formula

Molecular Weight 377.5 g/mol ~380.5 g/mol

Key Fragment lons (EIl) 286 (Base), 229, 91 289 (Base), 229, 91*
pKa ~6.5 (Basic) ~6.5

Solubility Lipophilic (Soluble in DCM, Lipophilic

MTBE)

*Note: The m/z 91 (tropylium) ion often remains unshifted if the deuterium label is on the N-
methyl or pyrazolone methyl group. The quantitation ion (286 -> 289) must contain the label.

Metabolic Pathway Visualization

Understanding the metabolism is vital for interpreting why the parent drug is the target.
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Figure 1: Metabolic conversion of Famprofazone.[3] Detection of the blue node (Parent) is
required to prove medical use.

Experimental Protocol
A. Reagents & Standards Preparation[4]

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b583743?utm_src=pdf-body-img
https://pubmed.ncbi.nlm.nih.gov/9491970/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583743?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Stock Solution: Dissolve 1 mg Famprofazone-d3 in 1 mL Methanol (1 mg/mL). Store at
-20°C.

e Working IS Solution: Dilute Stock to 1 pg/mL in Methanol.

o Extraction Solvent: Methyl tert-butyl ether (MTBE) or Chlorobutane (less toxic alternatives to
Benzene).

o Buffer: 1M Carbonate Buffer (pH 9.5) or 1M NaOH (for strong alkaline extraction).

B. Sample Preparation (Liquid-Liquid Extraction)

This protocol is optimized for Urine and Bone Marrow (postmortem).

Aliquot: Transfer 1.0 mL of biological sample into a glass centrifuge tube.

e Spike IS: Add 50 pL of Working 1S Solution (Famprofazone-d3). Vortex for 10 sec.

e Alkalinize: Add 0.5 mL of 1M Carbonate Buffer (pH 9.5).

o Reasoning: Famprofazone is basic.[4] High pH suppresses ionization (

), driving the drug into the organic phase.

e Extract: Add 5 mL of MTBE.

o Agitate: Rotate/shake for 15 minutes. Centrifuge at 3500 rpm for 5 minutes to separate
phases.

o Transfer: Transfer the upper organic layer to a clean glass tube.

o Evaporate: Evaporate to dryness under a stream of nitrogen at 40°C.

o Reconstitute: Dissolve residue in 100 pL Ethyl Acetate.

o Note: Derivatization (e.g., with MSTFA) is not strictly required for the parent Famprofazone
due to its thermal stability, unlike its amphetamine metabolites. This protocol uses direct
injection to minimize complexity.
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C. GC-MS Instrumentation Parameters
Parameter Setting
Instrument Agilent 7890B GC / 5977A MSD (or equivalent)
HP-5MS (5% phenyl-methylpolysiloxane), 30m x
Column
0.25mm x 0.25um
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Injection 1 pL, Splitless mode (Purge on at 1.0 min)
Inlet Temp 250°C
Transfer Line 280°C
lon Source El Source (70 eV), 230°C
Acquisition Selected lon Monitoring (SIM)

ble ( itation)

Retention Time

Analyte Quant lon (m/z) Qualifier lons (m/z)
(approx)

Famprofazone 13.5 min 286 229, 91

Famprofazone-d3 13.5 min 289 229,91

Note: Deuterated compounds often elute slightly earlier (1-2 seconds) than non-deuterated
analogs due to the isotope effect on lipophilicity.

Analytical Workflow Diagram
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Figure 2: Step-by-step extraction and analysis workflow.[5]

Method Validation & Quality Control (Self-Validating
System)

To ensure the "Trustworthiness" pillar of this protocol, the following validation criteria must be
met (based on FDA Bioanalytical Method Validation Guidelines):

o Selectivity: Analyze 6 blank matrix sources. There must be no interference at the retention
time of Famprofazone or the IS (m/z 286/289).

 Linearity: Establish a calibration curve from 50 ng/mL to 2000 ng/mL.
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o Acceptance:

e Accuracy & Precision:
o Run QC samples at Low (150 ng/mL), Medium (800 ng/mL), and High (1600 ng/mL).
o Acceptance: Calculated concentration must be within £15% of nominal (x20% at LLOQ).

» IS Response: Monitor the absolute peak area of Famprofazone-d3 across the run. A drop
>50% indicates significant matrix effects or injection failure.

Troubleshooting Guide

e Issue:Tailing Peak Shape.

o Cause: Active sites in the GC liner.

o Fix: Replace liner with a deactivated splitless liner (glass wool packed).
e Issue:Low Sensitivity for Parent.

o Cause: Incomplete extraction.

o Fix: Ensure pH is >9.0. Famprofazone is a weak base; if pH is neutral, it remains ionized
in the water phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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